molecular formula C7H11NO2 B14075878 N-Propylsuccinimide CAS No. 3470-97-1

N-Propylsuccinimide

Cat. No.: B14075878
CAS No.: 3470-97-1
M. Wt: 141.17 g/mol
InChI Key: BTNMOVUCMBMKNZ-UHFFFAOYSA-N
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Description

N-Propylsuccinimide is an organic compound with the molecular formula C7H11NO2 It belongs to the class of succinimides, which are cyclic imides derived from succinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Propylsuccinimide can be synthesized through the reaction of succinic anhydride with propylamine. The reaction typically occurs under mild conditions, with the succinic anhydride and propylamine being mixed in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. The mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Propylsuccinimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-propylsuccinamic acid.

    Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions, where the succinimide ring is opened and replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-propylsuccinamic acid.

    Reduction: Various this compound derivatives.

    Substitution: Compounds with different functional groups replacing the succinimide ring.

Scientific Research Applications

N-Propylsuccinimide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

N-Propylsuccinimide can be compared with other succinimides such as N-methylsuccinimide and N-ethylsuccinimide. While these compounds share a similar core structure, the presence of different alkyl groups (propyl, methyl, ethyl) imparts unique properties to each compound. This compound is unique due to its specific alkyl chain length, which can influence its reactivity and applications.

Comparison with Similar Compounds

  • N-Methylsuccinimide
  • N-Ethylsuccinimide
  • N-Butylsuccinimide

These compounds can be used in similar applications but may exhibit different reactivity and properties due to the variation in their alkyl groups.

Properties

CAS No.

3470-97-1

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-propylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H11NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-5H2,1H3

InChI Key

BTNMOVUCMBMKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CCC1=O

Origin of Product

United States

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